molecular formula C18H15NO6 B2401231 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 2319719-27-0

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2401231
CAS No.: 2319719-27-0
M. Wt: 341.319
InChI Key: MHBMPXNDKMKPCL-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Coupling Reactions: The furan rings are then coupled with a benzodioxole moiety through a series of condensation reactions.

    Amidation: The final step involves the amidation of the carboxylic acid group with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of amides and esters containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans and benzodioxoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of furan and benzodioxole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c20-12(13-5-6-16(25-13)14-2-1-7-22-14)9-19-18(21)11-3-4-15-17(8-11)24-10-23-15/h1-8,12,20H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMPXNDKMKPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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